molecular formula C13H11N3O2 B6268508 4-nitro-N-phenylbenzene-1-carboximidamide CAS No. 52379-47-2

4-nitro-N-phenylbenzene-1-carboximidamide

Cat. No.: B6268508
CAS No.: 52379-47-2
M. Wt: 241.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-N-phenylbenzene-1-carboximidamide is an organic compound with the molecular formula C₁₃H₁₁N₃O₂ It is characterized by the presence of a nitro group (-NO₂) attached to a phenyl ring, which is further connected to a carboximidamide group (-C(=NH)NH₂)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-phenylbenzene-1-carboximidamide typically involves the reaction of 4-nitrobenzonitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-phenylbenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group (-NH₂) under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or further oxidation products.

    Reduction: Formation of 4-amino-N-phenylbenzene-1-carboximidamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Nitro-N-phenylbenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N-phenylbenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Similar structure but lacks the carboximidamide group.

    4-Nitrobenzonitrile: Similar structure but lacks the phenyl ring attached to the carboximidamide group.

    4-Amino-N-phenylbenzene-1-carboximidamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-Nitro-N-phenylbenzene-1-carboximidamide is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-nitro-N-phenylbenzene-1-carboximidamide involves the reaction of 4-nitrobenzene-1-carboximidamide with phenylmagnesium bromide.", "Starting Materials": [ "4-nitrobenzene-1-carboximidamide", "Phenylmagnesium bromide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-nitrobenzene-1-carboximidamide in diethyl ether.", "Add phenylmagnesium bromide to the solution and stir for several hours.", "Add hydrochloric acid to the reaction mixture to quench the reaction.", "Extract the product with diethyl ether.", "Wash the organic layer with water and dry over sodium sulfate.", "Concentrate the solution to obtain the crude product.", "Dissolve the crude product in a mixture of water and hydrochloric acid.", "Add sodium hydroxide to the solution to adjust the pH.", "Extract the product with diethyl ether.", "Wash the organic layer with water and dry over sodium sulfate.", "Concentrate the solution to obtain the pure product." ] }

CAS No.

52379-47-2

Molecular Formula

C13H11N3O2

Molecular Weight

241.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.